3',5'-Dihydrodiol Simvastatin
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Overview
Description
3’,5’-Dihydrodiol Simvastatin is a metabolite of Simvastatin, a widely used lipid-lowering agent. Simvastatin is a member of the statin class of drugs, which are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, thereby reducing cholesterol synthesis in the liver . 3’,5’-Dihydrodiol Simvastatin is formed through the metabolic processes involving Simvastatin and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dihydrodiol Simvastatin involves the metabolic transformation of Simvastatin. This transformation can be achieved through enzymatic reactions, particularly involving cytochrome P450 enzymes . The process typically involves the hydroxylation of Simvastatin, followed by further oxidation to form the dihydrodiol derivative .
Industrial Production Methods: Industrial production of 3’,5’-Dihydrodiol Simvastatin is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical and enzymatic methods in controlled laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Dihydrodiol Simvastatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 3’,5’-Dihydrodiol Simvastatin .
Scientific Research Applications
3’,5’-Dihydrodiol Simvastatin has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’,5’-Dihydrodiol Simvastatin involves its interaction with the same enzyme targets as Simvastatin. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase, leading to reduced cholesterol synthesis . The compound also affects various molecular pathways involved in lipid metabolism and cardiovascular health .
Comparison with Similar Compounds
Simvastatin: The parent compound from which 3’,5’-Dihydrodiol Simvastatin is derived.
Lovastatin: Another statin with a similar structure and metabolic pathway.
Atorvastatin: A statin with a different structure but similar pharmacological effects.
Uniqueness: 3’,5’-Dihydrodiol Simvastatin is unique due to its specific metabolic formation and its role in the pharmacokinetics of Simvastatin. Unlike other statins, it provides insights into the metabolic processes and potential side effects associated with Simvastatin therapy .
Properties
IUPAC Name |
[4,6-dihydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKOKWQDZYFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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